molecular formula C24H23N3O B14992923 N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B14992923
M. Wt: 369.5 g/mol
InChI Key: SPFQKKGSSXZXGV-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE: is a complex organic compound that belongs to the class of benzamides It features a benzodiazole ring system, which is a fused heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The benzodiazole intermediate is then alkylated using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with benzoyl chloride to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include dihydrobenzodiazole derivatives.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

Medicine:

  • Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry:

  • Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring system can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • N-(4-Methylphenyl)benzamide
  • N-(3-Amino-4-methylphenyl)benzamide
  • N-(2-Chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine

Uniqueness: N-(2-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its specific benzodiazole ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C24H23N3O/c1-18-11-13-19(14-12-18)17-27-22-10-6-5-9-21(22)26-23(27)15-16-25-24(28)20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,25,28)

InChI Key

SPFQKKGSSXZXGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CC=C4

Origin of Product

United States

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